molecular formula C16H9ClN2O3S3 B13058433 (5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13058433
M. Wt: 408.9 g/mol
InChI Key: MMIGMPORNZDZMU-ZSOIEALJSA-N
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Description

The compound (5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a chlorophenylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorothiophenol with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its structure allows for diverse applications in scientific research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H9ClN2O3S3

Molecular Weight

408.9 g/mol

IUPAC Name

(5Z)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClN2O3S3/c17-10-2-4-11(5-3-10)24-13-6-1-9(7-12(13)19(21)22)8-14-15(20)18-16(23)25-14/h1-8H,(H,18,20,23)/b14-8-

InChI Key

MMIGMPORNZDZMU-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-])Cl

Origin of Product

United States

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